5-[3-(1,3-Diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
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Overview
Description
The compound “(3,5-Diphenyl-1H-pyrazol-1-yl)acetic acid” is a related compound with a molecular formula of C17H14N2O2 . It’s a nitrogen-based hetero-aromatic compound .
Synthesis Analysis
In a related study, a series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were synthesized . The synthesis involved various steps with acceptable reaction procedures and quantitative yields .
Molecular Structure Analysis
The molecular structure of the related compound “(3,5-Diphenyl-1H-pyrazol-1-yl)acetic acid” was characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra .
Chemical Reactions Analysis
The synthesis of a related compound involved a reaction mixture of (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-dione and anhydrous K2CO3 in dry DMF solution. The reaction was stirred under N2 atmosphere at room temperature for 10–15 min. Then, propargyl bromide was added and the reaction was stirred for 3 h .
Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound “(3,5-Diphenyl-1H-pyrazol-1-yl)acetic acid” include a molecular weight of 292.33 .
Scientific Research Applications
Chemical Synthesis and Catalytic Applications
The compound’s derivatives are involved in complex chemical synthesis processes, such as the rhodium-catalyzed oxidative coupling reactions of phenylazoles with internal alkynes. These reactions involve the regioselective cleavages of multiple C-H bonds, leading to the formation of condensed aromatic products with potential fluorescence applications in the solid state Umeda et al., 2011.
Anticancer and Antimicrobial Activities
Compounds containing the pyrazole structure have shown anticancer and antimicrobial activities. For instance, 5-substituted 2-methylbenzimidazoles demonstrated cytotoxic activity against various human cancer cell lines, highlighting the potential therapeutic applications of pyrazole derivatives El-Naem et al., 2003. Furthermore, novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were evaluated as potent antioxidants and 15-lipoxygenase inhibitors, indicating their efficacy in oxidative stress-related conditions Ali et al., 2020.
Corrosion Inhibition
Pyrazole derivatives have been explored for their corrosion inhibition performance, such as in the protection of mild steel in acidic environments. These studies indicate the compound's potential utility in industrial applications to prevent metal corrosion Yadav et al., 2016.
Material Science and Photophysical Properties
In the field of material science, organolanthanoid-halide synthons featuring diphenylpyrazole have been synthesized, showcasing a new route to monofunctionalized lanthanoid(II) compounds. These findings contribute to the development of materials with unique electronic and magnetic properties Wiecko et al., 2010.
Supramolecular Chemistry
The interaction of diphenylpyrazole with inorganic acids leads to the formation of various salts, demonstrating the role of hydrogen bonding in directing supramolecular architecture. Such studies are crucial for understanding molecular interactions and designing novel molecular assemblies Singh et al., 2011.
Future Directions
properties
IUPAC Name |
5-[3-(1,3-diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c32-25(14-7-15-26(33)34)31-23(17-22(28-31)24-13-8-16-35-24)21-18-30(20-11-5-2-6-12-20)29-27(21)19-9-3-1-4-10-19/h1-6,8-13,16,18,23H,7,14-15,17H2,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBJDUDSXWHMSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CCCC(=O)O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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